3-Anilinoalanine

Catalog No.
S774410
CAS No.
145545-23-9
M.F
C9H12N2O2
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Anilinoalanine

CAS Number

145545-23-9

Product Name

3-Anilinoalanine

IUPAC Name

(2S)-2-amino-3-anilinopropanoic acid

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C9H12N2O2/c10-8(9(12)13)6-11-7-4-2-1-3-5-7/h1-5,8,11H,6,10H2,(H,12,13)/t8-/m0/s1

InChI Key

HLZOBKHLQBRIJP-QMMMGPOBSA-N

SMILES

C1=CC=C(C=C1)NCC(C(=O)O)N

Synonyms

3-(phenylamino)-L-alanine, 3-(phenylamino)alanine, 3-anilinoalanine, 3-phenylaminoalanine, PAA cpd, UV-5 compound

Canonical SMILES

C1=CC=C(C=C1)NCC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)NC[C@@H](C(=O)O)N

Contaminant in L-Tryptophan Samples:

  • A study published in 1993 identified 3-Anilinoalanine as a contaminant in L-Tryptophan samples linked to Eosinophilia-Myalgia Syndrome (EMS) PubMed: .
  • The researchers utilized spectroscopic analyses to determine the structure of the isolated contaminant and confirmed its identity as 3-Anilinoalanine.
  • This finding suggests that 3-Anilinoalanine may have played a role in the adverse effects associated with the contaminated L-Tryptophan.

3-Anilinoalanine is an amino acid derivative characterized by the presence of an aniline group attached to the alpha carbon of alanine. Its chemical formula is C9_9H11_11N2_2O\ and it features both an amine and a carboxylic acid functional group, making it a zwitterionic compound at physiological pH. This compound is notable for its potential applications in pharmaceuticals and biochemical research, particularly due to its structural similarity to natural amino acids, which allows it to participate in various biochemical processes.

, including:

  • Synthesis Reactions: Combining with other amino acids or compounds to form peptides or proteins.
  • Decomposition Reactions: Breaking down into simpler molecules under specific conditions, such as heat or enzymatic action.
  • Substitution Reactions: The amine group can participate in nucleophilic substitutions, allowing for the introduction of various functional groups.
  • Condensation Reactions: Reacting with carboxylic acids to form amides or with other amines to create more complex structures.

These reactions highlight the versatility of 3-Anilinoalanine in organic synthesis and biochemical applications.

3-Anilinoalanine exhibits significant biological activity, particularly in the context of enzyme inhibition and receptor binding. It has been studied for its potential role as a:

  • Inhibitor of Enzymes: Its structure allows it to mimic substrates or transition states, making it a candidate for inhibiting enzymes involved in metabolic pathways.
  • Modulator of Biological Processes: Due to its similarity to natural amino acids, it can influence protein folding and function, potentially affecting cellular signaling pathways.

Research indicates that 3-Anilinoalanine may have implications in drug design and development, particularly for targeting specific proteins involved in disease processes.

Several methods exist for synthesizing 3-Anilinoalanine, including:

  • Direct Amination: Reacting alanine with aniline under acidic conditions to facilitate the formation of the aniline-substituted alanine.
  • Reductive Amination: Starting from a suitable aldehyde or ketone, followed by reduction with sodium borohydride or similar reagents after amination.
  • Solid-phase Synthesis: Utilizing solid-phase techniques to build up the molecule stepwise, allowing for high purity and yield.

These methods vary in complexity and yield, with direct amination being one of the most straightforward approaches.

3-Anilinoalanine has several notable applications:

  • Pharmaceutical Development: Used as a building block in the synthesis of bioactive compounds and pharmaceuticals.
  • Biochemical Research: Serves as a tool for studying enzyme mechanisms and protein interactions due to its structural properties.
  • Material Science: Investigated for potential uses in creating novel materials that mimic biological systems.

Its unique properties make it valuable in both academic research and industrial applications.

Interaction studies involving 3-Anilinoalanine focus on its binding affinity with various biological targets. These studies often employ techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time interactions between 3-Anilinoalanine and proteins.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate structural changes upon binding.
  • Molecular Docking Studies: To predict how 3-Anilinoalanine interacts with different enzymes or receptors at the molecular level.

Such studies are crucial for understanding its mechanism of action and optimizing its use in therapeutic contexts.

3-Anilinoalanine shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities. Here are some similar compounds:

Compound NameStructural FeaturesBiological Activity
PhenylalanineAromatic ring similar to anilinePrecursor for neurotransmitters
TryptophanIndole ringPrecursor for serotonin
TyrosineHydroxyl group on aromatic ringPrecursor for catecholamines
4-Aminobutanoic acidAliphatic chainNeurotransmitter activity

Uniqueness of 3-Anilinoalanine:

  • The presence of both an aniline group and an amino acid backbone distinguishes 3-Anilinoalanine from these compounds. This unique structure allows it to engage in diverse interactions within biological systems, making it a versatile candidate for further research and application development.

XLogP3

-1.1

Wikipedia

3-Anilinoalanine

Dates

Last modified: 04-14-2024

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